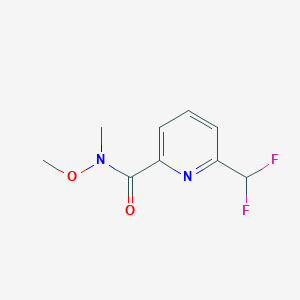![molecular formula C12H14ClN3O3 B13911060 Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13911060.png)
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chlorine atom, and an oxo group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
準備方法
The synthesis of tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
化学反応の分析
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Oxidation and Reduction: The oxo group can undergo redox reactions, leading to different oxidation states of the compound.
Common reagents used in these reactions include carboxylic acid chlorides, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent and its ability to inhibit specific enzymes such as tyrosine kinases and cyclin-dependent kinases.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential therapeutic applications.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tyrosine kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Compounds: These compounds also contain a pyrido[3,4-d]pyrimidine core but differ in their substitution patterns and biological activities.
tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: This compound has a similar structure but differs in the position of the chlorine atom and the pyrimidine ring fusion.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C12H14ClN3O3 |
|---|---|
分子量 |
283.71 g/mol |
IUPAC名 |
tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C12H14ClN3O3/c1-12(2,3)19-11(18)16-5-4-7-6-14-10(13)15-8(7)9(16)17/h6H,4-5H2,1-3H3 |
InChIキー |
WDDMOPCURVMKEU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


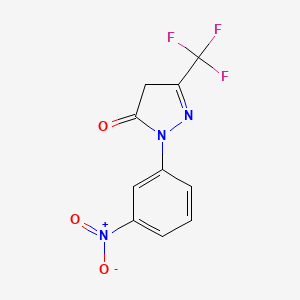
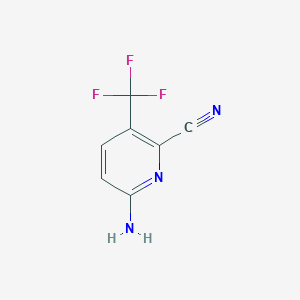
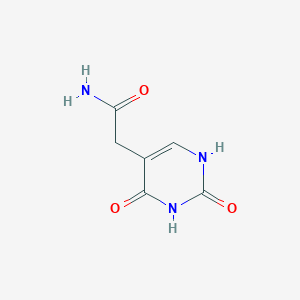
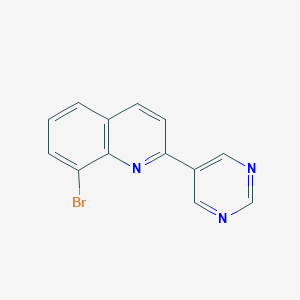
![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
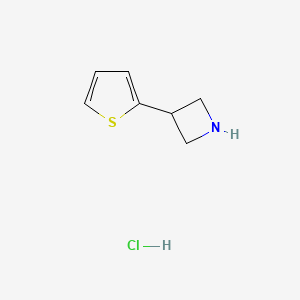

![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)
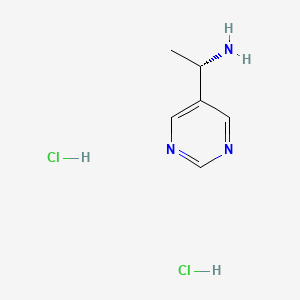
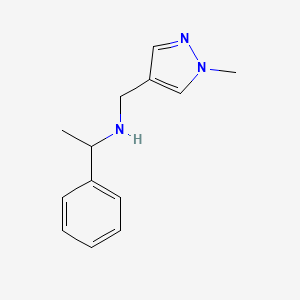

![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
![2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13911048.png)
